(4E,6E)-3-hydroxydodeca-4,6-dienoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E,6E)-3-hydroxydodeca-4,6-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h6-9,11,13H,2-5,10H2,1H3,(H,14,15)/b7-6+,9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROSTNPRLVNZRR-BLHCBFLLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis of 4e,6e 3 Hydroxydodeca 4,6 Dienoic Acid and Stereoisomers for Research Applications
Total Synthesis Methodologies
The total synthesis of complex molecules like (4E,6E)-3-hydroxydodeca-4,6-dienoic acid requires precise control over stereochemistry and the strategic formation of carbon-carbon bonds. While a specific total synthesis for this exact molecule is not extensively detailed in publicly available literature, established principles in natural product synthesis provide a roadmap for its construction.
Achieving the desired stereochemistry at the C3 hydroxyl group and the E,E configuration of the conjugated diene is paramount. Stereocontrolled syntheses often rely on chiral pool starting materials or the use of chiral auxiliaries and catalysts.
For instance, in the synthesis of related complex polyketides, chiral templates are frequently employed to establish key stereocenters. One such example is the use of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one as a chiral template to construct specific chiral centers in natural products. mdpi.com This approach allows for the introduction of chirality which can then direct the stereochemical outcome of subsequent reactions.
Another powerful strategy involves the use of stereoselective reactions like the Sharpless asymmetric epoxidation, which can introduce a chiral epoxide that serves as a handle for further stereospecific transformations. researchgate.net Following epoxidation, Wittig-type olefination reactions are commonly used to construct the carbon backbone with control over the geometry of the resulting double bonds. researchgate.net For a molecule like this compound, a convergent synthesis would likely be employed, where different fragments of the molecule are synthesized separately and then joined together in the later stages.
The development of novel synthetic routes often focuses on efficiency and the ability to generate diverse analogues. Key reactions in the synthesis of polyunsaturated fatty acid-like molecules include cross-coupling reactions, such as the Suzuki or Stille coupling, to form the conjugated diene system. Horner-Wadsworth-Emmons reactions are also a staple for the stereoselective formation of E-alkenes.
The synthesis could potentially start from a chiral building block containing the C3-hydroxyl group, which would then be elaborated. For example, a protected form of a 3-hydroxyaldehyde could undergo a series of olefination reactions to build the dodeca-4,6-dienoic acid chain. The choice of protecting groups for the hydroxyl and carboxylic acid functionalities is crucial to ensure compatibility with the reaction conditions used throughout the synthesis.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering an efficient route to complex molecules. For 3-hydroxy fatty acids, enzymatic reactions are particularly well-suited.
A notable chemoenzymatic strategy involves a two-enzyme cascade to produce 3-hydroxyacyl-CoAs from their corresponding 2,3-enoyl free acids. nih.gov This process first utilizes a CoA transferase, such as glutaconate coenzyme A-transferase, to link the enoyl acid to Coenzyme A. nih.gov Subsequently, an enoyl-CoA hydratase (like ECHS1) catalyzes the hydration of the double bond to stereospecifically install the 3-hydroxy group. nih.gov This method has been successfully used to synthesize various 3-hydroxyacyl-CoAs. nih.gov
Another promising approach is the use of engineered cytochrome P450 monooxygenases. nih.gov These enzymes can hydroxylate fatty acids at specific positions. While often targeting the ω-position, protein engineering can alter their regioselectivity. nih.gov For example, a fusion protein of CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3 from Bacillus megaterium has been shown to be effective in hydroxylating dodecanoic acid. nih.gov Such systems, often employed in whole-cell biocatalysts, can provide a green and efficient route to hydroxylated fatty acids. nih.govresearchgate.net
| Enzymatic Approach | Enzymes Involved | Substrate | Product | Key Advantages |
| Two-Enzyme Cascade | Glutaconate coenzyme A-transferase, Enoyl-CoA hydratase (ECHS1) | 2,3-enoyl free acids | 3-hydroxyacyl-CoA | High stereoselectivity, mimics natural metabolic pathways. nih.gov |
| Whole-Cell Biocatalysis | Engineered P450 monooxygenases (e.g., CYP153A fusion protein) | Fatty acids (e.g., dodecanoic acid) | Hydroxylated fatty acids | High regioselectivity, potential for gram-scale production. nih.gov |
Derivatization Strategies for Analog Generation
The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Derivatization can target the hydroxyl group, the carboxylic acid, or the double bonds.
One common strategy is the esterification of the carboxylic acid to produce methyl or other alkyl esters. This can be achieved using reagents like BF3 in methanol (B129727) under mild conditions. restek.com The hydroxyl group can be derivatized through silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (B98337) (TMS) ethers, or through methylation using methyl iodide in the presence of a base. restek.comnih.gov
For the generation of analogues with different functional groups, the hydroxyl group can be oxidized to a ketone. The carboxylic acid can be converted to an amide or a hydroxamic acid. The synthesis of fatty hydroxamic acids (FHAs) has been demonstrated by refluxing triacylglycerides with hydroxylamine (B1172632) hydrochloride. nih.gov
A more advanced derivatization strategy for analytical purposes, which can be adapted for analog synthesis, involves reacting the 3-hydroxy fatty acid with 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI). researchgate.netnih.gov This reagent attaches to the carboxylic acid, introducing a charged tag. researchgate.netnih.gov The double bonds can also be derivatized, for example, through epoxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.netnih.gov
| Derivatization Target | Reagent/Method | Product | Reference |
| Carboxylic Acid | BF3-Methanol | Methyl Ester | restek.com |
| Carboxylic Acid | Hydroxylamine hydrochloride | Hydroxamic Acid | nih.gov |
| Hydroxyl Group | BSTFA/MSTFA | Trimethylsilyl (TMS) Ether | restek.com |
| Hydroxyl Group | Methyl Iodide/Base | Methyl Ether | nih.gov |
| Double Bonds | mCPBA | Epoxide | researchgate.netnih.gov |
Structural Elucidation and Stereochemical Analysis in Academic Investigations of 4e,6e 3 Hydroxydodeca 4,6 Dienoic Acid
Advanced Spectroscopic Techniques for Structure Determination
The definitive structure of a novel or known chemical compound is typically established through a combination of spectroscopic methods. However, for (4E,6E)-3-hydroxydodeca-4,6-dienoic acid, specific experimental data remains uncharacterised in published research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no published ¹H or ¹³C NMR data specifically for this compound. Such data would be crucial for confirming the carbon skeleton, the positions of the double bonds and hydroxyl group, and the relative stereochemistry of the protons.
Mass Spectrometry (MS) Applications
Specific mass spectral data, which would help in determining the molecular weight and fragmentation pattern of this compound, has not been found in the surveyed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Similarly, no specific IR or UV-Vis spectra for this compound are available. IR spectroscopy would be expected to show characteristic absorptions for the hydroxyl and carboxylic acid functional groups, while UV-Vis spectroscopy would be indicative of the conjugated diene system.
Chiral Analysis and Absolute Configuration Assignment
The stereochemistry of the hydroxyl group at the C3 position is a critical feature of this molecule. However, no studies detailing the chiral analysis and assignment of the absolute configuration for this compound have been reported.
Derivatization for Chiral Analysis (e.g., Modified Mosher's Method)
There are no published applications of the modified Mosher's method or other derivatization techniques to determine the absolute stereochemistry of the C3 hydroxyl group in this compound.
Spectropolarimetric Methods (e.g., Circular Dichroism)
No circular dichroism (CD) spectroscopic data for this compound has been found. CD spectroscopy is a powerful tool for studying chiral molecules and could be used to help determine the absolute configuration of the stereocenter.
A comprehensive search for scientific literature was conducted to gather information on the biological activities and mechanistic studies of the chemical compound This compound . Despite a thorough review of available scientific databases and research publications, there is a significant lack of specific data for this particular compound across the requested areas of study.
The scientific community has not published research that specifically details the following for This compound :
Molecular and Cellular Mechanisms of Action: There is no available information regarding its specific receptor binding targets, the signaling pathways it may modulate, its profiles of enzymatic inhibition or activation, or its effects on gene expression regulation.
Antimicrobial and Antifungal Research Applications: Specific studies detailing its efficacy against microbial or fungal pathogens are not present in the available literature.
Roles in Interspecies Communication and Chemical Ecology: There is no documented evidence of its function as a semiochemical, such as a pheromone or allomone, in any species.
Phytotoxic and Plant Regulatory Activities: Research on its effects on plant health, growth, or regulation is not available.
While research exists for other structurally related fatty acids and their derivatives, which demonstrate a wide range of biological activities, it is not scientifically sound to extrapolate these findings to This compound without direct experimental evidence.
Given the strict requirement to focus solely on This compound and the lack of available research data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Further empirical research is needed to elucidate the biological properties of this specific compound.
An article on the biological activities and mechanistic studies of this compound, with a specific focus on its role in non-human organismal physiology, cannot be generated at this time. Extensive searches for scientific literature detailing the function of this specific chemical compound as a primary metabolite in model organisms or its broader physiological roles in non-human organisms have not yielded any relevant information.
The available search results pertain to other, structurally different, dienoic acid isomers or unrelated compounds found in the defensive secretions of organisms such as millipedes. No studies detailing the biosynthesis, metabolic pathways, or physiological effects of this compound in any non-human organism could be located. Therefore, the requested content for the specified section and subsections cannot be provided.
Metabolic Fate and Biotransformation of 4e,6e 3 Hydroxydodeca 4,6 Dienoic Acid in Research Models
Pathways of Biodegradation and Catabolism
There is currently no available scientific literature detailing the specific pathways of biodegradation and catabolism for (4E,6E)-3-hydroxydodeca-4,6-dienoic acid. While fatty acids, in general, are known to undergo β-oxidation, the specific enzymatic processes and metabolic intermediates involved in the breakdown of this particular conjugated hydroxy fatty acid have not been documented in the accessible scientific literature.
Conjugation and Other Biotransformation Mechanisms
Information regarding the conjugation and other biotransformation mechanisms of this compound is not available in the reviewed scientific resources. Phase II biotransformation reactions, such as glucuronidation, sulfation, or conjugation with amino acids, are common for xenobiotics and endogenous compounds. However, no studies have been found that specifically investigate these processes for this compound.
Microbial Biotransformation Studies
No studies specifically investigating the microbial biotransformation of this compound could be identified in the available scientific literature. While microbial biotransformation is a widely studied field for various organic compounds, research focusing on this specific molecule has not been published or is not indexed in the searched databases.
Analytical Methodologies for Quantitative and Qualitative Research on 4e,6e 3 Hydroxydodeca 4,6 Dienoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and quantification of (4E,6E)-3-hydroxydodeca-4,6-dienoic acid from intricate biological matrices. The choice of technique is often dictated by the sample type, the concentration of the analyte, and the specific research question.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and thermally stable compounds. For a non-volatile molecule like this compound, derivatization is a necessary prerequisite to increase its volatility and thermal stability. Common derivatization strategies for fatty acids include esterification of the carboxylic acid group to form methyl esters (FAMEs) and silylation of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers.
Once derivatized, the compound can be separated on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. The separated components are then introduced into the mass spectrometer, which provides information on the mass-to-charge ratio of the fragmented ions, allowing for structural elucidation and quantification. While specific GC-MS parameters for this compound are not widely published, a general approach can be inferred from methods used for similar hydroxy fatty acids.
Table 1: Illustrative GC-MS Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Typical Setting |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, often without the need for derivatization. Reversed-phase liquid chromatography is the most common separation mode for fatty acids.
In a typical LC-MS setup, the sample is injected onto a C18 or C8 column, and a gradient elution with a mobile phase consisting of an aqueous component (often with an acid additive like formic acid to improve ionization) and an organic solvent (such as acetonitrile or methanol) is used to separate the components. The eluent is then introduced into the mass spectrometer, where electrospray ionization (ESI) is commonly used to generate ions in either positive or negative mode. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and to enhance selectivity and sensitivity in complex matrices.
Table 2: Representative LC-MS Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (B129727) (1:1, v/v) with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), negative ion mode |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |
| Detection Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can also be utilized for the analysis of this compound. The conjugated diene system in the molecule is expected to exhibit UV absorbance, allowing for detection. However, for enhanced sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag may be necessary, especially when analyzing samples with low concentrations of the analyte. The chromatographic principles are similar to those used in LC-MS, employing reversed-phase columns and gradient elution.
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The effective extraction of this compound from complex biological matrices such as plasma, tissues, or cell cultures is a critical step for accurate analysis. The goal is to isolate the analyte of interest while removing interfering substances like proteins, phospholipids, and salts.
A widely used method for lipid extraction is the Bligh and Dyer method or its modifications, which utilizes a chloroform/methanol/water solvent system to partition lipids into an organic phase. Solid-phase extraction (SPE) is another powerful technique for sample cleanup and concentration. SPE cartridges with different sorbents (e.g., C18 for reversed-phase, or anion exchange for acidic compounds) can be used to selectively retain and elute the fatty acid fraction.
A general workflow for sample preparation would involve:
Homogenization: Tissues are homogenized in a suitable buffer.
Lipid Extraction: Addition of organic solvents (e.g., chloroform/methanol) to the homogenate or plasma sample, followed by vortexing and centrifugation to separate the phases.
Phase Separation: The organic layer containing the lipids is carefully collected.
Drying: The solvent is evaporated under a stream of nitrogen.
Reconstitution/Derivatization: The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.
Development of Targeted Metabolomic and Lipidomic Assays
Targeted metabolomic and lipidomic assays are essential for the precise and accurate quantification of specific molecules like this compound in large numbers of biological samples. These assays, typically performed using LC-MS/MS, rely on the use of stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response.
The development of a targeted assay involves several key steps:
Selection of Precursor and Product Ions: For tandem mass spectrometry, specific precursor ions (the molecular ion or an adduct) and characteristic product ions (fragments) of the analyte are identified to create a highly selective detection method (Selected Reaction Monitoring or SRM).
Optimization of MS Parameters: Parameters such as collision energy and cone voltage are optimized to maximize the signal of the selected transitions.
Chromatographic Separation: The LC method is optimized to ensure baseline separation of the analyte from potential isomers and other interfering compounds.
Assay Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
The application of such targeted assays will be instrumental in elucidating the biological significance of this compound in various physiological and pathological contexts.
Emerging Research Frontiers and Future Perspectives on 4e,6e 3 Hydroxydodeca 4,6 Dienoic Acid
Integration with Systems Biology and Omics Approaches
There is currently no available research integrating (4E,6E)-3-hydroxydodeca-4,6-dienoic acid with systems biology or omics approaches. In a hypothetical scenario, investigating this compound would involve treating a biological system (e.g., a specific cell line or microorganism) with it and then performing multi-omics analysis.
Hypothetical Omics Workflow:
Transcriptomics (RNA-Seq): Would reveal changes in gene expression, identifying which signaling pathways or metabolic processes are affected by the compound.
Proteomics: Would identify alterations in protein abundance, post-translational modifications, or protein-protein interactions, offering a functional view of the cellular response.
Lipidomics: As a fatty acid itself, its impact on the broader lipid landscape would be of particular interest, revealing potential interactions with other lipids and membranes.
Data from these approaches would be integrated using bioinformatics tools to build a comprehensive model of the compound's mechanism of action.
Potential as Chemical Probes in Biological Pathway Elucidation
The potential of this compound as a chemical probe has not been explored. For a molecule to serve as a useful chemical probe, it should ideally exhibit high potency and selectivity for a specific biological target. Researchers would first need to identify a protein or pathway with which this fatty acid interacts.
If a specific target were identified, the molecule could be modified to create a probe. For example, a fluorescent tag could be added to visualize its localization within a cell, or a clickable chemistry handle could be introduced for activity-based protein profiling (ABPP) to identify its binding partners. Without a known biological activity or target, its application as a chemical probe remains purely speculative.
Sustainable Production through Biocatalysis and Fermentation
No studies have been published on the sustainable production of this compound via biocatalysis or fermentation. Many similar fatty acids are naturally produced by microorganisms, particularly bacteria and fungi, through polyketide synthase (PKS) or fatty acid synthase (FAS) pathways. mdpi.com
A potential route for sustainable production would involve:
Pathway Discovery: Identifying a microorganism that naturally produces the compound, even in small amounts.
Gene Cluster Identification: Sequencing the organism's genome to find the biosynthetic gene cluster responsible for its production.
Heterologous Expression: Cloning this gene cluster into a well-characterized industrial host, such as Escherichia coli or Saccharomyces cerevisiae.
Metabolic Engineering: Optimizing the host's metabolism to increase precursor supply and enhance the final product yield.
Alternatively, a chemo-enzymatic approach could be developed, using specific enzymes like hydratases or dehydrogenases to perform key steps in the synthesis from a bio-based precursor.
Exploration of Undiscovered Biological Functions and Novel Sources
The biological functions and natural sources of this compound are currently unknown. The structure, a medium-chain hydroxy fatty acid with conjugated double bonds, is similar to other known signaling molecules in bacteria and fungi, which are often involved in processes like quorum sensing, biofilm formation, or acting as antibiotics. mdpi.com
Future research would focus on screening various environmental niches for its presence:
Microbial Fermentations: Analyzing culture broths of diverse bacteria and fungi, especially from unique environments like marine sediments or soil. mdpi.com
Plant and Algal Extracts: Investigating plant or microalgal species, as they are known to produce a wide array of specialized fatty acids. mdpi.com
Metabolomic Databases: Searching large-scale metabolomics data for the corresponding mass-to-charge ratio of this compound could provide leads for its natural occurrence. hmdb.ca
Methodological Advancements in Characterization and Analysis
There are no specific methodological advancements reported for the characterization of this compound. The analysis of such a compound would rely on established techniques for lipid and fatty acid characterization.
Standard Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation or silylation) to increase volatility, GC-MS would be a primary tool for identification and quantification. The fragmentation pattern would help confirm the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS): This would be used for analyzing the compound in complex biological extracts without derivatization. High-resolution mass spectrometry would determine the exact mass and elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for the unambiguous structural elucidation of the isolated compound, particularly for determining the stereochemistry of the hydroxyl group and the configuration of the double bonds (E/Z isomers).
Advanced techniques like tandem MS (MS/MS) would be crucial for differentiating it from other isomers during metabolomic analyses.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural confirmation of (4E,6E)-3-hydroxydodeca-4,6-dienoic acid?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use 1D -NMR and -NMR to confirm stereochemistry and double-bond positions. Assign peaks based on coupling constants (e.g., and ) to verify E/Z configurations .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., 275.118432 Da for related dienoic acids) to distinguish isomers and detect potential degradation products .
- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and carboxylic acid (-COOH) functional groups via characteristic absorption bands (e.g., 2500–3300 cm for -OH stretching) .
Q. How can researchers ensure stability of this compound during sample preparation?
- Methodology :
- Storage Conditions : Store at -80°C under nitrogen to prevent oxidation of conjugated dienes. Avoid exposure to light, which may induce E/Z isomerization .
- Extraction Protocols : Use glass or PETG containers instead of HDPE plastics to minimize adsorption losses. Add antioxidants (e.g., TCEP or DTT) to aqueous buffers to reduce thiol-mediated degradation .
- Workflow Validation : Include internal standards (e.g., deuterated analogs) during extraction to monitor artifactual formation of degradation products, such as 3-oxo derivatives .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in PPARγ signaling pathways?
- Methodology :
- Cell-Based Assays : Use luciferase reporter constructs under PPARγ-responsive promoters in keratinocytes or hepatocytes. Compare activity to known PPARγ agonists (e.g., rosiglitazone) and antagonists (e.g., GW9662) .
- Lipidomic Profiling : Analyze bioactive lipid mediators (e.g., prostaglandins, leukotrienes) via LC-MS/MS to identify downstream metabolites linked to PPARγ activation .
- In Vivo Models**: Apply topical formulations in UVB-irradiated or DMBA-treated mice to assess anti-carcinogenic effects. Measure EMT markers (e.g., E-cadherin, vimentin) via immunohistochemistry .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Batch Consistency Checks : Verify compound purity (>95%) via HPLC-UV/ELSD and quantify trace impurities (e.g., 3-oxo derivatives) that may confound bioactivity .
- Receptor Binding Studies : Perform competitive binding assays using radiolabeled ligands (e.g., -rosiglitazone) to confirm direct PPARγ interaction .
- Cross-Validation : Compare results across multiple cell lines (e.g., A431 squamous carcinoma vs. normal keratinocytes) to rule out cell-type-specific effects .
Q. How can researchers optimize chromatographic separation of this compound from structurally similar analogs?
- Methodology :
- Column Selection : Use C18 or phenyl-hexyl columns with sub-2µm particles for high-resolution separation. Adjust mobile phase pH (e.g., 2.8–3.2 with formic acid) to enhance carboxylic acid retention .
- Gradient Elution : Apply shallow acetonitrile/water gradients (1–5% per minute) to resolve diastereomers and E/Z isomers. Monitor at 210–240 nm for conjugated diene absorption .
- Mass Spectrometry : Employ MRM transitions (e.g., m/z 275 → 231 for [M-H]) to distinguish target analytes from co-eluting impurities .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC and Hill coefficients .
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., IC) when raw data exhibit heteroscedasticity .
- Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., batch effects, solvent composition) in high-throughput screens .
Q. How can researchers validate the specificity of antibodies or aptamers targeting this compound?
- Methodology :
- Cross-Reactivity Testing : Screen against structurally related compounds (e.g., ADDA variants) using surface plasmon resonance (SPR) or ELISA. Quantify binding affinity () to confirm specificity .
- Negative Controls : Include scrambled aptamer sequences or isotype-matched antibodies in assays to rule out nonspecific interactions .
- Competitive Inhibition : Pre-incubate antibodies with excess free compound to demonstrate dose-dependent signal reduction in immunoassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
